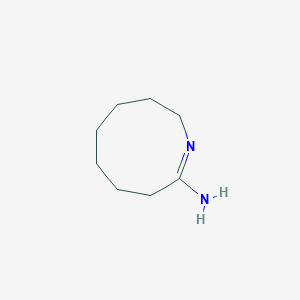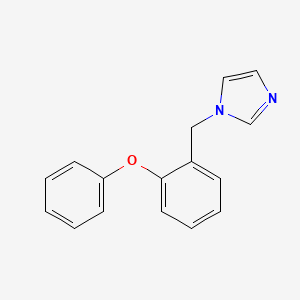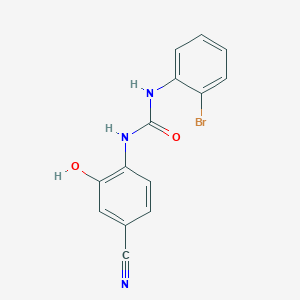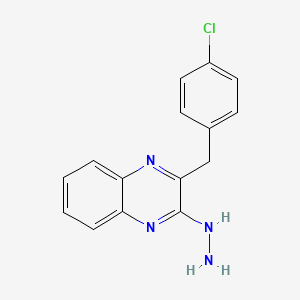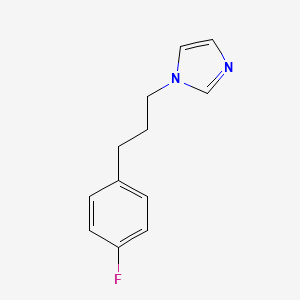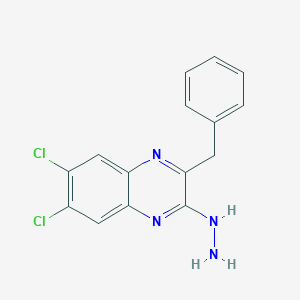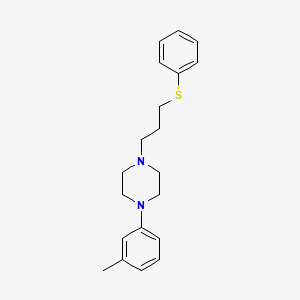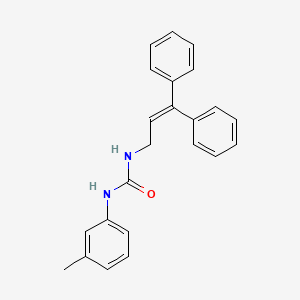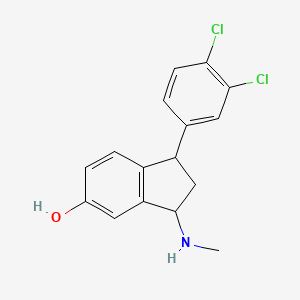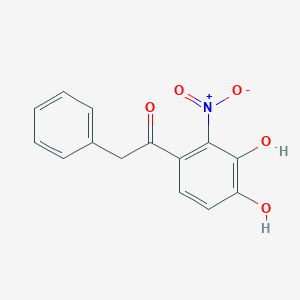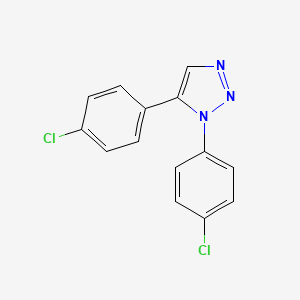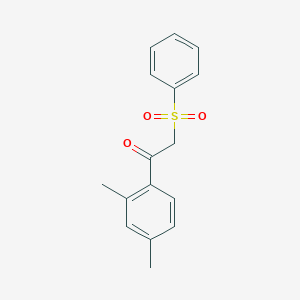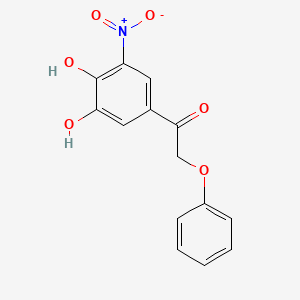
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanone is a chemical compound known for its unique structure and properties It features a phenyl ring substituted with hydroxyl and nitro groups, and an ethanone moiety linked to a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenoxyethanone typically involves the reaction of 3,4-dihydroxy-5-nitrobenzaldehyde with phenoxyacetic acid under specific conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Reaktionstypen
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können zu Chinonen oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die phenolischen Hydroxylgruppen können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators (Pd/C) oder Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Chinone.
Reduktion: Aminoderivate.
Substitution: Alkylierte oder acylierte phenolische Verbindungen.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf sein Potenzial als Enzyminhibitor untersucht, insbesondere in Bezug auf Catechol-O-Methyltransferase (COMT).
Medizin: Für sein therapeutisches Potenzial bei der Behandlung neurologischer Erkrankungen wie Morbus Parkinson untersucht.
Wirkmechanismus
Die Verbindung übt ihre Wirkungen hauptsächlich durch die Hemmung der Catechol-O-Methyltransferase (COMT) aus, einem Enzym, das am Metabolismus von Katecholaminen beteiligt ist. Durch die Hemmung von COMT erhöht die Verbindung den Spiegel von Neurotransmittern wie Dopamin, was bei der Behandlung von Erkrankungen wie Morbus Parkinson von Vorteil sein kann. Zu den molekularen Zielen gehören das aktive Zentrum von COMT, an das sich die Verbindung bindet und das Enzym daran hindert, die Methylierung von Catecholsubstraten zu katalysieren .
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. By inhibiting COMT, the compound increases the levels of neurotransmitters such as dopamine, which can be beneficial in treating conditions like Parkinson’s disease. The molecular targets include the active site of COMT, where the compound binds and prevents the enzyme from catalyzing the methylation of catechol substrates .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Entacapon: Ein weiterer COMT-Inhibitor, der zur Behandlung von Morbus Parkinson eingesetzt wird.
Tolcapon: Ein COMT-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Einzigartigkeit
1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenoxyethanon ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Phenylring, das ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann seine Bindungsaffinität und Selektivität gegenüber COMT im Vergleich zu anderen Inhibitoren wie Entacapon und Tolcapon beeinflussen .
Eigenschaften
Molekularformel |
C14H11NO6 |
|---|---|
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
1-(3,4-dihydroxy-5-nitrophenyl)-2-phenoxyethanone |
InChI |
InChI=1S/C14H11NO6/c16-12-7-9(6-11(14(12)18)15(19)20)13(17)8-21-10-4-2-1-3-5-10/h1-7,16,18H,8H2 |
InChI-Schlüssel |
JFIYNCBDNTXFDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


